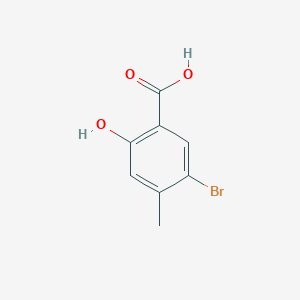

5-Bromo-2-hydroxy-4-methylbenzoic acid

Overview

Description

5-Bromo-2-hydroxy-4-methylbenzoic acid: is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.05 g/mol . It is a derivative of benzoic acid, characterized by the presence of a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 4th position on the benzene ring . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydroxy-4-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxy-4-methylbenzoic acid using bromine in the presence of a suitable solvent such as acetic acid . The reaction is typically carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed and purified. This method ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxy-4-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.

Esterification Reactions: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products:

Substitution Products: Compounds with different functional groups replacing the bromine atom.

Oxidation Products: Compounds with carbonyl groups replacing the hydroxyl group.

Esters: Various esters formed by reacting with different alcohols.

Scientific Research Applications

5-Bromo-2-hydroxy-4-methylbenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyl and carboxylic acid groups play crucial roles in these interactions by forming hydrogen bonds and ionic interactions with the target molecules .

Comparison with Similar Compounds

2-Hydroxy-4-methylbenzoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

5-Bromo-2-hydroxybenzoic acid: Lacks the methyl group, which affects its steric and electronic properties.

5-Bromo-4-methylbenzoic acid: Lacks the hydroxyl group, altering its reactivity in oxidation and esterification reactions.

Uniqueness: 5-Bromo-2-hydroxy-4-methylbenzoic acid is unique due to the presence of all three functional groups (bromine, hydroxyl, and methyl) on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in research and industry .

Biological Activity

5-Bromo-2-hydroxy-4-methylbenzoic acid, with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.05 g/mol, is an organic compound that has garnered attention in various fields of scientific research, particularly in biology and medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse sources.

This compound can be synthesized through bromination of 2-hydroxy-4-methylbenzoic acid using bromine in solvents like acetic acid. The compound features a unique combination of functional groups: a bromine atom, a hydroxyl group, and a methyl group on the benzene ring, which contribute to its reactivity and biological activity.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways. The mechanism typically involves the compound binding to the active site of enzymes, thereby blocking substrate access and inhibiting their function .

2. Antimicrobial Properties

The compound has shown promising antimicrobial activities against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property suggests potential applications in developing new antimicrobial agents .

3. Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which could make it useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Enzyme Inhibition : A study published in Chemical Biology demonstrated that this compound effectively inhibited cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition was quantified using IC₅₀ values, showing a significant reduction in enzyme activity at low concentrations .

- Antimicrobial Activity Assessment : In a recent publication, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 50 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound's hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions with enzyme active sites, enhancing its inhibitory effects.

- Cell Signaling Modulation : It may also influence cell signaling pathways related to inflammation and immune responses, further contributing to its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-4-methylbenzoic acid | Lacks bromine; less reactive | Weaker enzyme inhibition |

| 5-Bromo-2-hydroxybenzoic acid | Lacks methyl group; altered sterics | Different antimicrobial profile |

| 5-Bromo-4-methylbenzoic acid | Lacks hydroxyl group; affects reactivity | Reduced anti-inflammatory effects |

Properties

IUPAC Name |

5-bromo-2-hydroxy-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEIVUHCRPYYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288113 | |

| Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6623-35-4 | |

| Record name | 6623-35-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-hydroxy-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.